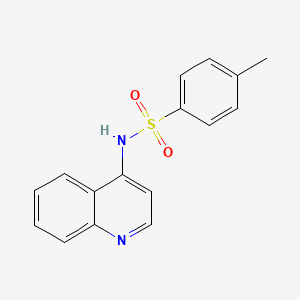

Benzenesulfonamide, 4-methyl-N-4-quinolinyl-

Beschreibung

BenchChem offers high-quality Benzenesulfonamide, 4-methyl-N-4-quinolinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-methyl-N-4-quinolinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

32433-30-0 |

|---|---|

Molekularformel |

C16H14N2O2S |

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

4-methyl-N-quinolin-4-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18) |

InChI-Schlüssel |

QUSRFZSAXQSDFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide

This guide provides a comprehensive overview of the synthetic pathway for 4-methyl-N-(quinolin-4-yl)benzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The document will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and the analytical techniques for its characterization.

Introduction

4-methyl-N-(quinolin-4-yl)benzenesulfonamide belongs to the sulfonamide class of compounds, a well-established and versatile pharmacophore in drug discovery. The quinoline moiety is also a privileged scaffold, found in numerous therapeutic agents. The combination of these two structural features makes the title compound a compelling target for synthetic and biological investigation. This guide is designed to provide researchers with the necessary technical details and scientific rationale to successfully synthesize and characterize this compound.

Synthesis Pathway: A Strategic Approach

The most direct and efficient method for the synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide is the nucleophilic substitution reaction between 4-aminoquinoline and p-toluenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the exocyclic amino group of 4-aminoquinoline on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a solvent and as a scavenger for the hydrochloric acid byproduct formed during the reaction. The presence of a base is crucial to drive the reaction to completion by neutralizing the acid and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a robust procedure for the synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide, designed for reproducibility and high yield.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) |

| 4-Aminoquinoline | C₉H₈N₂ | 144.17 | 10 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 11 |

| Pyridine | C₅H₅N | 79.10 | 20 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminoquinoline (1.44 g, 10 mmol) in pyridine (20 mL).

-

Addition of Sulfonyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise at room temperature. The addition should be done carefully to control any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold 1 M hydrochloric acid. This will precipitate the product and dissolve the excess pyridine.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 4-methyl-N-(quinolin-4-yl)benzenesulfonamide as a solid. Alternatively, column chromatography on silica gel can be employed for higher purity.[1]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Caption: A streamlined experimental workflow.

Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for 4-methyl-N-(quinolin-4-yl)benzenesulfonamide.

| Technique | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of similar sulfonamides (e.g., 180-200 °C) |

| ¹H NMR | Signals corresponding to the quinoline and tosyl protons. Expected chemical shifts (δ, ppm): aromatic protons of the quinoline and tosyl groups (7.0-9.0 ppm), methyl protons of the tosyl group (~2.4 ppm), and the sulfonamide N-H proton (a broad singlet, variable). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), and S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹). |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₆H₁₄N₂O₂S = 298.37 g/mol ).[2] |

Note: The exact spectroscopic data should be determined experimentally.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC. The purification by recrystallization is a self-purifying process, where the crystalline structure of the desired compound excludes impurities. The final characterization by NMR, IR, and mass spectrometry provides definitive confirmation of the structure and purity of the synthesized 4-methyl-N-(quinolin-4-yl)benzenesulfonamide.

Conclusion

The synthesis of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide can be reliably achieved through the sulfonylation of 4-aminoquinoline. The provided in-depth guide offers a strategic approach, a detailed experimental protocol, and expected characterization data to aid researchers in the successful synthesis of this promising molecule. Adherence to the described procedures and analytical checks will ensure the integrity and quality of the final compound for further scientific investigation.

References

-

Zhang, C., Zhang, S.-Q., Cai, H.-J., & Cui, D.-M. (n.d.). Analytical and spectroscopic data for compounds 3a–3j, 3ka, 3kb and 3l–3n. Beilstein Journals. Retrieved from [Link]

-

N-benzyl-4-methylbenzenesulfonamide. (2025, May 20). LookChem. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of N-4-methylbenzenesulfonyl ((N-(4-methylbenzenesulfonyl)-benzimida zol-2-yl)methylthio)-benzimidazole (9). (n.d.). ResearchGate. Retrieved from [Link]

-

G, A., & P, V. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride. SVKM's Institute of Pharmacy. Retrieved from [Link]

-

Benzenesulfonamide, 4-methyl-N-8-quinolinyl-. (2023, November 1). US EPA. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC. Retrieved from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF Public Access Repository. Retrieved from [Link]

-

Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Ramirez, F., & von Ostwalden, P. (n.d.). The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III)†‡. ResearchGate. Retrieved from [Link]

-

Abdel-Gawad, S. M. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

-

4 Methyl N 2 quinolinyl benzenesulfonamide. (2016, February 11). mzCloud. Retrieved from [Link]

-

Szabadkai, I., Torka, R., Garamvölgyi, R., Baska, F., Gyulavári, P., Boros, S., Illyés, E., Choidas, A., Ullrich, A., & Őrfi, L. (2018, July 26). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. PubMed. Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. (n.d.). PMC. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020, December 21). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Wiley Online Library. Retrieved from [Link]

-

Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2025, November 26). MDPI. Retrieved from [Link]

-

Navickas, A., Petraitis, V., & Petrauskas, V. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Retrieved from [Link]

-

Avendaño-Vásquez, J. A., et al. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Retrieved from [Link]

-

Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020, December 6). DergiPark. Retrieved from [Link]

Sources

The Chemical Biology of 4-Methyl-N-(quinolin-4-yl)benzenesulfonamide: A Structural and Methodological Guide

Executive Summary

4-Methyl-N-(quinolin-4-yl)benzenesulfonamide (also cataloged as Benzenesulfonamide, 4-methyl-N-4-quinolinyl-) is a highly specialized small molecule utilized primarily as a chemical biology probe[1]. By integrating a quinoline core with a sulfonamide moiety, this compound serves as a powerful bait molecule for mapping sulfonamide-binding proteomes via affinity chromatography[2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic rationale, and self-validating experimental workflows for target deconvolution.

Physicochemical and Structural Profiling

Understanding the baseline metrics of 4-methyl-N-(quinolin-4-yl)benzenesulfonamide is critical for predicting its behavior in aqueous assay buffers and lipid-rich cellular environments.

Table 1: Core Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 4-methyl-N-quinolin-4-ylbenzenesulfonamide[3] |

| CAS Number | 32433-30-0[1] |

| Molecular Formula | C16H14N2O2S[3] |

| Molecular Weight | 298.36 g/mol [4] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc1ccnc2ccccc12[4] |

| Primary Application | Sulfonamide-binding proteome mapping[5] |

Mechanistic Insights: The Quinoline-Sulfonamide Axis

The design of this probe is not arbitrary; it leverages a dual-pharmacophore strategy to maximize both affinity and specificity across complex proteomes.

-

The Sulfonamide Moiety (The Anchor): Primary sulfonamides and their N-substituted derivatives are privileged structures. They act as potent zinc-binding groups (ZBGs), coordinating with the catalytic Zn²⁺ ion in metalloenzymes like Carbonic Anhydrases (). In kinase profiling, the sulfonamide oxygen atoms act as critical hydrogen-bond acceptors within the ATP-binding hinge region.

-

The Quinoline Core (The Affinity Driver): The bicyclic quinoline ring provides a rigid, planar surface ideal for π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the hydrophobic pockets of target proteins ().

-

Causality in Probe Design: The spatial arrangement between the tolyl group and the quinoline ring restricts the molecule's conformational flexibility. This pre-organization reduces the entropic penalty upon binding, thereby increasing target affinity and residence time.

Pharmacophore interaction model of the quinoline-sulfonamide probe with target protein pockets.

Experimental Workflows: Self-Validating Protocols

To utilize 4-methyl-N-(quinolin-4-yl)benzenesulfonamide[3] for mapping sulfonamide-binding proteomes[5], researchers must employ a self-validating Affinity-Based Proteome Profiling (ABPP) workflow. The causality embedded in each step ensures that false positives (e.g., non-specific matrix binding) are systematically eliminated.

Protocol 1: Affinity Chromatography for Target Deconvolution

-

Probe Immobilization: Derivatize the probe (typically via the quinoline ring using a synthesized PEG linker) and couple it to NHS-activated Sepharose beads.

-

Causality: Covalent linkage prevents probe leaching during stringent washes, ensuring that eluted proteins are genuinely interacting with the immobilized pharmacophore rather than free ligand.

-

-

Proteome Incubation: Lyse target cells (e.g., HeLa or HEK293) in a mild, non-denaturing buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40). Incubate the lysate with the functionalized beads for 4 hours at 4°C.

-

Causality: Low temperature and mild detergents preserve native protein conformations and weak, transient protein-protein interactions.

-

-

Stringent Washing: Wash beads 5x with the lysis buffer.

-

Causality: Mechanically removes low-affinity, non-specifically bound background proteins driven by random electrostatic interactions.

-

-

Competitive Elution (The Self-Validation Step): Elute the bound proteins by incubating the beads with a high concentration (1 mM) of free 4-methyl-N-(quinolin-4-yl)benzenesulfonamide[2].

-

Causality: Only proteins specifically bound to the probe's active site will be outcompeted and released. Proteins stuck to the Sepharose matrix remain behind, drastically reducing the false-discovery rate in downstream LC-MS/MS.

-

Self-validating affinity chromatography workflow for sulfonamide-binding proteome mapping.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Once targets are identified via LC-MS/MS, binding must be kinetically validated to rule out indirect complex formation.

-

Immobilize Target Protein: Bind the recombinantly expressed target protein to a CM5 sensor chip via amine coupling.

-

Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of the free probe (CAS 32433-30-0) across the chip at a flow rate of 30 µL/min.

-

Kinetic Analysis: Measure association ( kon ) and dissociation ( koff ) rates to determine the equilibrium dissociation constant ( Kd ).

-

Causality: SPR provides real-time, label-free kinetic data, confirming that the interaction is direct, reversible, and dose-dependent.

-

Data Presentation: Target Class Profiling

When utilizing this probe, researchers should benchmark its affinity against known sulfonamide-binding protein classes to assess selectivity.

Table 2: Expected Binding Profiles for Sulfonamide Probes

| Target Protein Class | Binding Mechanism | Expected Affinity ( Kd / IC50 ) | Validation Method |

| Carbonic Anhydrases (Cytosolic) | Zn²⁺ Coordination via Sulfonamide | 10 - 500 nM | SPR / Enzymatic Assay |

| Kinases (Selected) | H-Bonding in ATP Hinge Region | 1 - 10 µM | Kinase Profiling Panel |

| Non-Specific Matrix Binders | Hydrophobic/Electrostatic | > 100 µM | Competitive Elution |

References

-

[4] Title: 4-methyl-N-(quinolin-4-yl)benzene-1-sulfonamide | 32433-30-0. Source: Molport Database. URL:[Link]

-

Title: Carbonic anhydrase inhibitors. Source: Nature Reviews Drug Discovery (Supuran, C. T., 2008). URL:[Link]

-

Title: Quinoline: A versatile pharmacophore. Source: Saudi Pharmaceutical Journal (Marella, A., et al., 2013). URL:[Link]

Sources

- 1. Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (32433-30-0) for sale [vulcanchem.com]

- 2. Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (32433-30-0) for sale [vulcanchem.com]

- 3. Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (32433-30-0) for sale [vulcanchem.com]

- 4. 4-methyl-N-(quinolin-4-yl)benzene-1-sulfonamide | 32433-30-0 | Buy Now [molport.com]

- 5. Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (32433-30-0) for sale [vulcanchem.com]

Physical, Chemical, and Biological Profiling of 4-Methyl-N-(4-quinolinyl)benzenesulfonamide

Executive Summary

The compound 4-methyl-N-(4-quinolinyl)benzenesulfonamide (CAS No. 32433-30-0) represents a highly privileged scaffold in modern medicinal chemistry, fusing a 4-aminoquinoline core with a p-toluenesulfonyl moiety[1],[2]. This quinoline-sulfonamide hybrid architecture has garnered significant attention in drug development due to its dual-track pharmacological utility. By leveraging the lipophilicity and basicity of the quinoline ring alongside the hydrogen-bonding capacity of the sulfonamide group, this class of compounds demonstrates potent efficacy as both an antimalarial agent against drug-resistant Plasmodium falciparum and a targeted kinase inhibitor in oncology[3],[4]. This technical whitepaper details the physicochemical properties, mechanistic pathways, and validated experimental methodologies associated with this compound and its structural analogs.

Physicochemical Architecture

The rational design of 4-methyl-N-(4-quinolinyl)benzenesulfonamide relies on the synergistic properties of its two primary functional domains:

-

The 4-Aminoquinoline Core: This highly lipophilic and weakly basic moiety allows the molecule to easily penetrate lipid bilayers. In biological systems, it undergoes protonation in acidic environments (such as the Plasmodium food vacuole or the hypoxic tumor microenvironment), leading to intracellular accumulation via ion trapping[5].

-

The p-Toluenesulfonyl Group: The sulfonamide linkage provides a rigid vector that acts as both a strong hydrogen bond acceptor (via the S=O oxygens) and a hydrogen bond donor (via the N−H group). This geometry is critical for anchoring the molecule within the ATP-binding hinge regions of oncogenic kinases or for capping toxic free heme[6].

Pharmacological Mechanisms of Action

The structural versatility of quinoline-sulfonamide hybrids enables them to operate through two distinct, highly validated biological pathways:

Track A: Antimalarial Heme Detoxification Blockade In the acidic food vacuole of Plasmodium falciparum, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals. Quinoline-sulfonamides accumulate in the vacuole, bind directly to the free heme, and cap the growing polymer chain. The resulting buildup of toxic free heme induces severe oxidative stress, leading to parasite death ()[3].

Track B: Oncogenic Kinase & Carbonic Anhydrase Inhibition Recent breakthroughs in 2026 have identified quinoline-sulfonamide derivatives as first-in-class dual inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) and Carbonic Anhydrase (CA) IX/XII. The quinoline core competitively binds the ATP pocket of PDGFR, while the sulfonamide group acts as a zinc-binding motif to inhibit CA IX/XII, effectively starving leukemic cells of survival signaling and pH regulation ()[4],[6].

Proposed dual mechanism of action for quinoline-sulfonamide hybrids in malaria and oncology.

Quantitative Data & Comparative Efficacy

The following tables summarize the core physicochemical parameters of 4-methyl-N-(4-quinolinyl)benzenesulfonamide and the biological efficacy of its structural class.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-methyl-N-quinolin-4-ylbenzenesulfonamide | [1] |

| CAS Number | 32433-30-0 | [1] |

| Molecular Formula | C16H14N2O2S | [2] |

| Molecular Weight | 298.36 g/mol | [2] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)Nc1ccnc2ccccc12 | [2] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Table 2: Biological Efficacy of Quinoline-Sulfonamide Hybrids

| Target / Strain | Activity Metric | Efficacy Range | Reference |

| P. falciparum (W2, CQ-resistant) | IC50 (In Vitro) | 0.05 – 1.63 μM | [3] |

| P. berghei (Murine Model) | Parasitemia Inhibition | 47% – 49% (Day 5) | [3] |

| PDGFRA Kinase (Leukemia) | IC50 (In Vitro) | ~20 nM | [4] |

| Carbonic Anhydrase IX/XII | KI (Inhibitory Constant) | 80.0 – 93.3 nM | [4] |

Experimental Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices, establishing self-validating workflows for both synthesis and biological evaluation.

Protocol 1: Chemical Synthesis of the Quinoline-Sulfonamide Core

This procedure outlines the sulfonylation of 4-aminoquinoline to yield the target compound.

-

Dissolution in Anhydrous Pyridine: Dissolve 4-aminoquinoline in anhydrous pyridine under an inert argon atmosphere.

-

Causality & Validation: Pyridine serves a critical dual purpose as both the solvent and an acid scavenger. The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl would protonate the basic quinoline nitrogen, deactivating the nucleophile and halting the reaction. Pyridine neutralizes this acid, driving the equilibrium forward and ensuring a self-validating progression of the reaction.

-

-

Temperature-Controlled Sulfonylation: Add p-toluenesulfonyl chloride dropwise while maintaining the reaction vessel at 0 °C.

-

Causality & Validation: The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Controlling the temperature at 0 °C prevents thermal degradation of the reactants and minimizes the formation of bis-sulfonylated side products, ensuring high chemoselectivity for the mono-sulfonamide.

-

-

Reflux and Kinetic Driving: Elevate the temperature to reflux for 12 hours.

-

Causality & Validation: The steric hindrance surrounding the 4-position of the quinoline ring creates a high activation energy barrier. Prolonged thermal energy is required to overcome this barrier and drive the nucleophilic substitution to completion.

-

-

Aqueous Quench and Precipitation: Quench the reaction mixture in ice-cold water and filter the resulting precipitate.

-

Causality & Validation: Water serves to hydrolyze any unreacted p-toluenesulfonyl chloride into highly water-soluble p-toluenesulfonic acid. Meanwhile, the target 4-methyl-N-(4-quinolinyl)benzenesulfonamide is highly hydrophobic and precipitates out of the aqueous matrix. This step acts as an intrinsic, self-validating purification mechanism, separating the product from unreacted starting materials without the immediate need for chromatography.

-

Protocol 2: In Vitro Antiplasmodial SYBR Green I Assay

This high-throughput assay determines the IC50 of the compound against P. falciparum ()[5].

-

Erythrocytic Culture Maintenance: Culture P. falciparum (W2 chloroquine-resistant strain) in human erythrocytes at a 2% hematocrit and 1% parasitemia.

-

Causality & Validation: Maintaining a low hematocrit strictly mimics physiological blood conditions and prevents premature nutrient depletion. This ensures the parasites remain in a logarithmic growth phase, which is an absolute prerequisite for generating reproducible and accurate dose-response curves.

-

-

Compound Incubation (72 Hours): Incubate the cultures with serial dilutions of the quinoline-sulfonamide compound for 72 hours.

-

Causality & Validation: The intraerythrocytic life cycle of P. falciparum is approximately 48 hours. A 72-hour incubation window deliberately spans 1.5 life cycles. This guarantees that the compound has sufficient time to interface with its target during the highly metabolically active trophozoite stage, preventing false negatives.

-

-

Lysis and Fluorescent Intercalation: Lyse the erythrocytes and introduce SYBR Green I fluorescent dye.

-

Causality & Validation: Mature human erythrocytes are anucleate and contain no DNA. SYBR Green I selectively intercalates into double-stranded DNA, which is exclusively present in the replicating Plasmodium parasites within the assay well. This provides a highly specific, self-validating fluorescent readout that is directly proportional to parasite survival, eliminating background noise from host cells.

-

References

-

Molport. "4-methyl-N-(quinolin-4-yl)benzene-1-sulfonamide | 32433-30-0". Molport Chemical Database. URL:[Link]

-

Pinheiro LC, et al. "Anti-Plasmodium falciparum activity of quinoline-sulfonamide hybrids." Bioorganic & Medicinal Chemistry, 2015, 23(17), 5979-5984. URL:[Link]

-

Roshdy E, et al. "First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents." Journal of Medicinal Chemistry, 2026, 69, 3115-3137. URL:[Link]

-

Nqoro X, et al. "Combination Therapy Strategies for the Treatment of Malaria." Pharmaceuticals (MDPI), 2019, 12(4), 149. URL:[Link]

Sources

- 1. Benzenesulfonamide, 4-methyl-N-4-quinolinyl- (32433-30-0) for sale [vulcanchem.com]

- 2. 4-methyl-N-(quinolin-4-yl)benzene-1-sulfonamide | 32433-30-0 | Buy Now [molport.com]

- 3. Document: Anti-Plasmodium falciparum activity of quinoline-sulfonamide hybrids. (CHEMBL3600375) - ChEMBL [ebi.ac.uk]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Biological Activity and Therapeutic Potential of Quinoline-Sulfonamide Derivatives: A Technical Whitepaper

Executive Summary

The relentless progression of antimicrobial resistance and the complex metabolic adaptability of malignant tumors necessitate the development of novel pharmacological agents. Molecular hybridization—the strategic combination of two or more bioactive pharmacophores into a single molecular entity—has emerged as a highly effective paradigm in rational drug design. This whitepaper explores the deep biological activity of quinoline-sulfonamide derivatives , detailing their dual-action mechanisms, quantitative efficacy, and the rigorous experimental workflows required for their synthesis and evaluation.

The Pharmacological Synergy of Privileged Scaffolds

In medicinal chemistry, both quinoline and sulfonamide are considered "privileged scaffolds"—molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target.

-

The Quinoline Moiety: Known for its lipophilicity and planar structure, the quinoline ring readily intercalates into DNA and acts as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase II[1],[2].

-

The Sulfonamide Moiety: The sulfonamide group ( R−SO2NH2 ) is a structural analog of p-aminobenzoic acid (PABA). It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria[3].

By fusing these two moieties, researchers create a single molecule capable of striking multiple biological targets simultaneously. This multi-target approach severely restricts the ability of pathogens and tumor cells to develop target-site mutations, effectively circumventing drug resistance[1].

Antimicrobial Efficacy: Circumventing Bacterial Resistance

The most prominent application of quinoline-sulfonamide hybrids is in the treatment of multidrug-resistant (MDR) bacterial infections. The dual-mode of action ensures that even if a bacterium develops an efflux pump or a mutation in the DHPS enzyme, the quinoline moiety continues to halt DNA replication, leading to cell death[3]. Furthermore, recent studies have shown that certain quinoline-sulfonamide compounds can translocate zinc into the bacterial cytoplasm, overcoming zinc homeostatic apparatuses and causing cell death through zinc toxicity[4].

Fig 1: Dual-action antimicrobial mechanism of quinoline-sulfonamide hybrids.

Recent evaluations of newly synthesized hybrid quinoline-sulfonamide metal complexes (incorporating Zn2+ , Cu2+ , Co2+ , and Cd2+ ) have demonstrated exceptional antibacterial activity. For instance, an N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex exhibited profound inhibition zones against Staphylococcus aureus and Escherichia coli[5]. Similarly, the derivative QS-3 has shown strong inhibitory activity against antibiotic-resistant strains of Pseudomonas aeruginosa, especially when used synergistically with existing fluoroquinolones like ciprofloxacin[6].

Oncology: Metabolic Reprogramming and Kinase Inhibition

Beyond antimicrobial applications, quinoline-sulfonamides are emerging as potent anticancer agents. Their mechanism of action in oncology is largely centered on disrupting the "Warburg Effect"—the phenomenon whereby cancer cells rely on aerobic glycolysis rather than oxidative phosphorylation for energy[7].

Specific 8-quinolinesulfonamide derivatives act as highly selective modulators (both inhibitors and activators, depending on the exact substitution pattern) of Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA) [7]. By inhibiting these enzymes, the derivatives cut off the metabolic supply lines required for rapid tumor proliferation.

Additionally, specific quinoline-sulfonamide derivatives (such as compound 85) have demonstrated potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitory activity, inducing G1/S cell cycle arrest and apoptosis in multiple cancer cell lines (e.g., HCT-116, MCF-7, HeLa)[8].

Fig 2: Anticancer pathways targeted by quinoline-sulfonamide derivatives.

Antimalarial Activity

The historical success of quinoline-based drugs (like chloroquine) in treating malaria has driven the synthesis of quinoline-sulfonamide hybrids to combat Plasmodium falciparum strains that have developed chloroquine resistance. Hybrids featuring a 7-chloroquinoline moiety connected to an arylsulfonamide have displayed high schizonticidal blood activity in vitro, with IC50 values significantly lower than standard chloroquine and sulfadoxine treatments[9].

Quantitative Data on Biological Efficacy

The following table summarizes the biological efficacy of select quinoline-sulfonamide derivatives across different therapeutic areas, demonstrating their broad-spectrum potential.

| Compound Designation | Primary Target / Organism | Biological Efficacy Metric | Reference |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cd(II) | Staphylococcus aureus ATCC25923 | MIC = 19.04×10−5 mg/mL | [5] |

| QS-3 Derivative | Pseudomonas aeruginosa | MIC = 64 μg/mL | [6] |

| Quinoline-Sulfonamide 85 | EGFR Kinase (Cancer) | IC50 = 0.161 µM | [8] |

| Hybrid 13 (7-chloroquinoline-sulfonamide) | Plasmodium falciparum (W2 clone) | IC50 = 0.05 – 0.40 μM | [9] |

Validated Experimental Workflows

To ensure scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly defined so researchers understand why specific parameters are chosen.

Protocol A: High-Yield Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This protocol outlines the two-step synthesis of N-substituted quinoline-5-sulfonamides, a common precursor for biological screening[10].

Step 1: Chlorosulfonation

-

Preparation: In a fume hood, dissolve 8-hydroxyquinoline in anhydrous dichloromethane (DCM) within a round-bottom flask. Submerge the flask in an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid ( ClSO3H ) dropwise under continuous magnetic stirring.

-

Causality: The reaction is highly exothermic. Maintaining the temperature strictly below 5 °C prevents over-oxidation of the quinoline ring and ensures thermodynamic control for regioselectivity at the 5-position[1].

-

-

Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. A distinct Rf shift validates the conversion to 8-hydroxyquinoline-5-sulfonyl chloride.

Step 2: Amination (Sulfonamide Formation)

-

Reaction: Add the desired primary or secondary amine (1.2 equivalents) to the sulfonyl chloride intermediate at room temperature.

-

Causality: The 0.2 equivalent excess of amine acts as an in situ acid scavenger for the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the degradation of the newly formed sulfonamide bond[10].

-

-

Purification: Quench with ice water, extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: High-Throughput Broth Microdilution Assay for MIC Determination

This protocol establishes the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains, utilizing a colorimetric self-validation system.

-

Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5×108 CFU/mL).

-

Causality: Standardizing the inoculum is critical. An inoculum that is too low will yield false-positive susceptibility (artificially low MIC), while an inoculum that is too high will overwhelm the drug, yielding false-negative resistance.

-

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline-sulfonamide compound in Mueller-Hinton Broth, ranging from 512 μg/mL down to 0.5 μg/mL.

-

Self-Validating Controls:

-

Positive Control: Ciprofloxacin (validates assay sensitivity to known antibiotics).

-

Negative Control: Broth + Bacteria + No Drug (validates bacterial viability and growth conditions).

-

Sterility Control: Broth only (rules out environmental contamination).

-

-

Incubation & Colorimetric Readout: Inoculate the wells, incubate at 37 °C for 18 hours. Add 30 μL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

-

Causality: Relying on visual turbidity is subjective and prone to error. Resazurin (blue and non-fluorescent) is metabolically reduced to resorufin (pink and highly fluorescent) by living cells. A well that remains blue definitively validates the absence of viable bacteria, providing an objective, undeniable MIC threshold.

-

References

- WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents Source: Google Patents URL

- Hybrid Quinoline-Sulfonamide Complexes (M2+)

- Source: nih.

- 2-methylquinoline-6-sulfonamide basic properties Source: Benchchem URL

- Source: mdpi.

- Source: nih.

- Source: arabjchem.

- High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols Source: Benchchem URL

- Source: rsc.

- Document: Anti-Plasmodium falciparum activity of quinoline-sulfonamide hybrids. (CHEMBL3600375)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents - Google Patents [patents.google.com]

- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document: Anti-Plasmodium falciparum activity of quinoline-sulfonamide hybrids. (CHEMBL3600375) - ChEMBL [ebi.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Pharmacological Architecture of N-(Quinolin-4-yl)benzenesulfonamide Compounds: Mechanisms, Selectivity, and Preclinical Validation

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

The Pharmacological Topology of the Scaffold

In modern medicinal chemistry, the N-(quinolin-4-yl)benzenesulfonamide scaffold represents a privileged pharmacophore capable of precise molecular targeting. By fusing the lipophilic, electron-rich quinoline core with the hydrogen-bonding, zinc-chelating benzenesulfonamide moiety, researchers have engineered highly potent agents. While historically explored across various indications, recent structural optimizations have positioned this class of compounds as highly selective inhibitors of tumor-associated metalloenzymes and critical kinase networks.

Primary Mechanism of Action: Selective Inhibition of Tumor-Associated Carbonic Anhydrases

The most rigorously validated mechanism of action for unsubstituted or halogenated N-(quinolin-4-yl)benzenesulfonamides is the targeted inhibition of Carbonic Anhydrase (CA) isoforms IX and XII .

The Pathophysiological Context

Solid tumors rapidly outgrow their vascular supply, resulting in a hypoxic microenvironment. Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the expression of cell-surface metalloenzymes hCA IX and hCA XII. These enzymes catalyze the rapid hydration of carbon dioxide ( CO2+H2O⇌HCO3−+H+ ). This reaction acidifies the extracellular matrix—promoting tissue invasion and metastasis—while maintaining an alkaline intracellular pH to prevent apoptosis.

Structural Causality: The "Tail Approach"

The efficacy of N-(quinolin-4-yl)benzenesulfonamides relies on a dual-interaction mechanism known as the "tail approach":

-

The Warhead (Zinc-Binding Group): The primary sulfonamide acts as a Zinc-Binding Group (ZBG). It penetrates the deep catalytic cleft of the enzyme, displacing the zinc-bound water/hydroxide ion and halting catalytic hydration.

-

The Selectivity Filter (Quinoline Tail): The active sites of ubiquitous, off-target isoforms (hCA I and II) are sterically restricted. In contrast, the tumor-associated hCA IX and XII possess a wider hydrophobic/hydrophilic outer cavity. The bulky quinoline ring (the "tail") selectively interacts with these unique amino acid residues,1[1].

Figure 1: Mechanism of hCA IX inhibition by N-(quinolin-4-yl)benzenesulfonamides.

Secondary Mechanism: Kinase Modulation (PI3K/mTOR)

While the primary mechanism of the unsubstituted core is CA inhibition, functionalizing the quinoline ring (e.g., with acrylamido groups) shifts the pharmacodynamic profile toward kinase inhibition. Specifically, these derivatives act as PI3K/mTOR dual inhibitors .

Structural Causality: The quinoline nitrogen serves as a critical hydrogen bond acceptor within the ATP-binding hinge region of the kinase. Simultaneously, the benzenesulfonamide moiety extends into the hydrophobic affinity pocket, 2[2].

Quantitative Pharmacodynamics: Isoform Selectivity

To demonstrate the efficacy of the "tail approach," the table below summarizes the inhibitory constants ( Ki ) of novel Quinoline-Based Sulfonamides (QBS) against various hCA isoforms. Note the exceptional selectivity of meta-sulphonamide derivative QBS 11c , which exhibits single-digit nanomolar affinity for hCA IX while completely sparing the off-target hCA I[1].

| Compound | hCA I ( Ki , nM) | hCA II ( Ki , nM) | hCA IX ( Ki , nM) | hCA XII ( Ki , nM) | Selectivity Ratio (hCA II / hCA IX) |

| QBS 13a | 1145.0 | 125.6 | 25.8 | 9.8 | 4.8 |

| QBS 13b | 890.0 | 94.5 | 5.5 | 13.2 | 17.1 |

| QBS 13c | 1054.0 | 112.4 | 18.6 | 8.7 | 6.0 |

| QBS 11c | >10000.0 | 845.0 | 8.4 | 24.5 | 100.5 |

| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 |

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of these compounds, researchers must employ protocols that establish direct causality between target engagement and phenotypic outcome.

Protocol 1: Stopped-Flow Enzymatic Kinetics (Target Engagement)

Causality: The catalytic hydration of CO2 by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard UV-Vis spectrophotometry cannot capture this velocity. Stopped-flow kinetics are mandatory to measure the rapid pH drop in milliseconds. Self-Validation System: The assay must include an uncatalyzed reaction baseline (negative control) and the pan-CA inhibitor Acetazolamide (AAZ) as a positive control to ensure signal specificity.

-

Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) supplemented with 0.2 M Na2SO4 to maintain ionic strength. Add Phenol red (0.2 mM) as the pH-sensitive indicator.

-

Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the N-(quinolin-4-yl)benzenesulfonamide compound for 15 minutes at 20°C.

-

Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the enzyme-inhibitor complex and CO2 -saturated water into the mixing chamber.

-

Detection: Monitor the absorbance decay at 557 nm over a 10–100 millisecond window.

-

Analysis: Calculate Ki values using the Cheng-Prusoff equation derived from the initial velocity rates.

Protocol 2: Hypoxia-Driven Cellular Apoptosis Assay (Phenotypic Validation)

Causality: Because hCA IX is exclusively expressed under HIF-1α regulation, a true hCA IX-selective inhibitor should only exhibit cytotoxicity in hypoxic environments. Self-Validation System: Parallel testing in Normoxia (21% O2 ) versus Hypoxia (1% O2 ). If the compound induces apoptosis in normoxia, it is a general cytotoxin (indicating off-target kinase or hCA I/II inhibition).

-

Cell Seeding: Seed MDA-MB-231 breast cancer cells (known for high hCA IX expression potential) into two identical 96-well plates at 1×104 cells/well.

-

Environmental Control: Incubate Plate A in a standard incubator (21% O2 , 5% CO2 ) and Plate B in a hypoxia chamber (1% O2 , 5% CO2 , balance N2 ) for 24 hours to induce HIF-1α and hCA IX expression.

-

Dosing: Treat both plates with the synthesized compounds across a concentration gradient (0.1 µM – 10 µM).

-

Phenotypic Readout: After 48 hours of treatment, harvest the cells. Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Quantify early and late apoptotic populations. A successful selective hit will show a significant dose-dependent increase in apoptosis only in Plate B (Hypoxia).

Figure 2: Self-validating workflow for evaluating targeted quinoline-sulfonamides.

Sources

- 1. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]

Unlocking the Pharmacological Potential of 4-Methyl-N-(4-quinolinyl)benzenesulfonamide: A Technical Guide to Therapeutic Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-methyl-N-(4-quinolinyl)benzenesulfonamide (CAS: 32433-30-0) | Core Scaffold: N-quinoline-benzenesulfonamide (NQBS)

Executive Summary

The compound 4-methyl-N-(4-quinolinyl)benzenesulfonamide—commonly referred to structurally as an N-quinoline-benzenesulfonamide (NQBS) derivative—represents a highly versatile pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I have observed that while many drug discovery programs focus on traditional kinase inhibitors, the NQBS scaffold offers a unique mechanism of action: it modulates protein-protein interactions (PPIs) and acts as a multi-target-directed ligand (MTDL).

This whitepaper dissects the primary and emerging therapeutic targets of the NQBS scaffold, detailing the causality behind its mechanism of action, summarizing quantitative structure-activity relationship (SAR) data, and providing self-validating experimental workflows for preclinical evaluation.

Core Therapeutic Target: The NF-κB Pathway

Mechanistic Rationale: Trimer Stabilization over Kinase Inhibition

Constitutive activation of the Nuclear Factor-κB (NF-κB) pathway is a hallmark of aggressive malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL)[1]. Historically, therapeutic interventions targeted upstream kinases like IKK. However, these approaches often fail in the clinic due to severe off-target toxicities and feedback loop activation.

The NQBS scaffold circumvents this by acting directly on the cytoplasmic protein complex. Internal Coordinates Mechanics analysis and whole cellular thermal shift assays demonstrate that2[2]. By binding to IκBα (the inhibitory component), the compound stabilizes the trimer, preventing its proteasomal degradation. Consequently, the nuclear translocation of the p50/p65 transcription factors is completely blocked, sequestering them in the cytoplasm and inducing apoptosis in lymphoma cells[1].

Fig 1. Mechanism of NF-κB pathway inhibition via NQBS-mediated stabilization of the IκBα trimer.

Emerging Polypharmacology of the Quinoline-Sulfonamide Scaffold

The hybridization of the quinoline ring with a benzenesulfonamide moiety creates a privileged structure capable of engaging multiple disease-relevant targets.

Target A: Carbonic Anhydrase (CA) IX and XII in Solid Tumors

In hypoxic tumor microenvironments, CA IX and XII are overexpressed to regulate intracellular pH. 3[3]. The sulfonamide group acts as a primary Zinc-Binding Group (ZBG), coordinating directly with the zinc ion in the enzyme's active site, while the quinoline tail interacts with the hydrophobic pocket, conferring isoform selectivity[4].

Target B: Neurodegenerative Multi-Targeting (MAO & ChE)

For Alzheimer's Disease,5[5]. The quinoline core intercalates into the catalytic gorge of AChE, while the sulfonamide moiety forms critical hydrogen bonds within the MAO active site, effectively slowing cognitive decline in preclinical models[5].

Target C: Antimicrobial & Anti-Biofilm Activity

6[6]. They exhibit superior anti-biofilm activity against strong biofilm-forming pathogens like E. coli and P. aeruginosa, likely by disrupting quorum sensing pathways and targeting essential bacterial enzymes like DNA gyrase[4][6].

Quantitative Data: Target Affinity & Efficacy

The following table synthesizes the binding affinities and IC50 values of NQBS analogs across various validated targets, providing a benchmark for evaluating 4-methyl-N-(4-quinolinyl)benzenesulfonamide.

| Therapeutic Target | Disease Model / Application | Representative Scaffold / Analog | Efficacy Metric (IC50 / Binding) | Ref |

| IκBα/p50/p65 Trimer | Diffuse Large B-Cell Lymphoma | NQBS (CU-O75) | IC50: 0.75 – 1.5 μM (Growth Inhibition) | [1] |

| MAO-A / MAO-B | Alzheimer's Disease (Cognitive Decline) | Quinoline-sulfonamide (a5, a12) | IC50: 0.47 – 0.59 μM | [5] |

| hCA IX / XII | Solid Tumors (Hypoxia) | Quinoline-sulfonamide Schiff bases | IC50: 140 – 190 nM | [3] |

| EGFR | Gastrointestinal Malignancies | QCS-h Hybrid | Binding Energy: -11.25 kcal/mol | [6] |

Self-Validating Experimental Protocols

To rigorously validate the primary mechanism of action (IκBα stabilization), standard biochemical kinase assays are insufficient because they cannot model complex protein-protein interactions. Instead, we utilize the Cellular Thermal Shift Assay (CETSA) .

Protocol 1: Cellular Thermal Shift Assay (CETSA) for IκBα Engagement

Causality Check: CETSA is chosen because it proves direct target engagement inside intact, living cells. As a compound binds and stabilizes a protein (like IκBα), the protein's melting temperature ( Tm ) increases.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Plate DLBCL cells (e.g., SUDHL-4) at 2×106 cells/mL. Treat with 4-methyl-N-(4-quinolinyl)benzenesulfonamide (10 μM) or DMSO (vehicle control) for 2 hours. Self-Validation: The short 2-hour window ensures we are measuring direct binding, not downstream transcriptional changes.

-

Thermal Profiling: Aliquot the cell suspension into PCR tubes (50 μL each). Subject the tubes to a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Gentle Lysis: Add a mild lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40, supplemented with protease inhibitors). Causality Check: Do NOT use SDS or RIPA buffer. Harsh detergents will artificially denature the IκBα/p50/p65 trimer, destroying the thermal shift data. Subject to 3 cycles of rapid freeze-thaw in liquid nitrogen.

-

Ultracentrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stabilized, compound-bound IκBα remains in the soluble supernatant.

-

Western Blot Analysis: Run the supernatant on an SDS-PAGE gel. Probe with an anti-IκBα primary antibody. Self-Validation: Always probe for a non-interacting housekeeping protein (e.g., GAPDH) to prove that the thermal shift is specific to IκBα and not a global artifact.

-

Data Quantification: Plot the band intensities against temperature to calculate the ΔTm . A positive shift (>2°C) confirms direct target engagement.

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating direct IκBα target engagement.

References

-

N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience / NIH.2

-

N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-&kappa. ResearchGate.1

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. NIH / PMC.5

-

Schiff Bases as Linker in the Development of Quinoline-Sulfonamide Hybrids as Selective Cancer-Associated Carbonic Anhydrase Isoforms IX/XII Inhibitors: A New Regioisomerism Tactic. ResearchGate.3

-

Multi-targeted quinoline-sulfonamide-chalcone hybrids: novel candidates for anti-quorum sensing, anti-biofilm, and anticancer activities. NIH / PubMed.6

-

The Versatile Scaffold: 2-Methylquinoline-6-sulfonamide as a Starting Point for Novel Derivatives in Drug Discovery. Benchchem.4

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Benzenesulfonamide-Quinoline Hybrids: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The fusion of the quinoline ring system with a benzenesulfonamide moiety represents a highly successful pharmacophore hybridization strategy in modern medicinal chemistry. Quinoline—a bicyclic heterocycle—serves as a privileged scaffold whose planar, aromatic structure enables robust π -stacking interactions, while its nitrogen atom facilitates hydrogen bonding and metal ion coordination[1]. Conversely, the benzenesulfonamide group is a well-documented zinc-binding group (ZBG) and a versatile hydrogen-bond donor/acceptor[2].

This technical guide provides an in-depth analysis of benzenesulfonamide-quinoline hybrids, detailing the causality behind their synthetic methodologies, self-validating experimental protocols, and their mechanistic roles as antimicrobial agents, selective carbonic anhydrase (CA) inhibitors, and HIV-1 Rev protein antagonists.

Mechanisms of Action & Therapeutic Applications

Anticancer Activity: Selective Carbonic Anhydrase IX/XII Inhibition

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. This triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway, leading to the overexpression of transmembrane Carbonic Anhydrase isoforms IX and XII (CA IX/XII)[1]. These metalloenzymes regulate intracellular pH by catalyzing the reversible hydration of carbon dioxide.

Quinoline-sulfonamide hybrids, particularly those utilizing Schiff base linkers, act as highly selective CA IX/XII inhibitors[2]. The sulfonamide moiety penetrates the enzyme's active site, directly coordinating with the catalytic Zn2+ ion, while the bulky quinoline tail interacts with the hydrophobic/hydrophilic halves of the active site cavity, driving isoform selectivity over off-target cytosolic CA I and II[1].

Mechanism of selective Carbonic Anhydrase IX/XII inhibition in hypoxic tumors.

Antiviral Activity: HIV-1 Rev Protein Inhibition

The HIV-1 Rev protein is a regulatory RNA-binding protein essential for the nuclear export of unspliced or incompletely spliced viral mRNA to the cytoplasm[3]. Without this export, viral structural proteins cannot be synthesized, halting replication. Benzenesulfonamide quinoline derivatives have been identified as potent inhibitors of the Rev-RNA complex[4]. The structural flexibility of the hybrid allows it to bind to the Rev protein, inducing a conformational change that prevents its interaction with the Rev Response Element (RRE) on the viral RNA[5].

Inhibition of HIV-1 replication via targeting of the Rev protein-RNA complex.

Antimicrobial Activity: Metal Complexation

The antimicrobial efficacy of quinoline-sulfonamides can be exponentially increased via transition metal complexation ( Cu2+ , Co2+ , Cd2+ , Ni2+ , Zn2+ )[6]. According to Overton's concept and Tweedy's chelation theory, metal complexation reduces the polarity of the metal ion by partially sharing its positive charge with donor groups. This increases the lipophilicity of the hybrid complex, facilitating deeper penetration through the lipid layers of bacterial cell membranes[6].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes specific analytical checkpoints to verify causality and reaction success before proceeding.

Protocol A: Ultrasound-Assisted Synthesis of Metal-Complexed Hybrids

Conventional synthesis of these complexes often requires extended reaction times (12–24 hours). Utilizing ultrasound (US) irradiation induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized "hot spots" of extreme temperature and pressure. This drastically accelerates reaction kinetics and improves yields[6].

Step-by-Step Methodology:

-

N-Acylation (Ligand Synthesis):

-

Dissolve 8-aminoquinoline (2.0 mmol) in 10 mL of dry pyridine. Cool the solution to 0°C in an ice bath to control the exothermic nature of the reaction.

-

Add 4-chlorobenzenesulfonyl chloride (2.2 mmol) dropwise.

-

Stir the mixture at room temperature for 6 hours.

-

Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar 8-aminoquinoline spot confirms complete conversion.

-

Pour the mixture into ice water. Filter the precipitate, wash with dilute HCl (to remove residual pyridine), and recrystallize from ethanol to yield the pure ligand.

-

-

Metal Complexation via Ultrasound:

-

Prepare a solution of the synthesized ligand (2.0 mmol) in 40 mL of methanol.

-

Add a methanolic solution of Ni(OAc)2⋅4H2O (1.0 mmol) dropwise.

-

Subject the reaction flask to ultrasound irradiation (35 kHz) in an ultrasonic bath for 45 minutes at 40°C.

-

Validation Checkpoint 2: Analyze the precipitate via FT-IR. A shift in the sulfonamide SO2 asymmetric stretching frequency (typically from ~1330 cm⁻¹ in the free ligand to ~1310 cm⁻¹ in the complex) validates successful metal coordination[6].

-

-

Isolation: Filter the resulting microcrystals, wash with cold methanol, and dry under a vacuum.

Workflow for ultrasound-assisted synthesis of metal-complexed quinoline-sulfonamide hybrids.

Protocol B: Synthesis of Styrylquinoline-based Benzenesulfonamides (Anti-HIV-1)

The inclusion of a styryl linker provides the necessary rotational flexibility for the molecule to adapt to the hydrophobic binding pocket of the HIV-1 Rev protein[5].

Step-by-Step Methodology:

-

Condensation: React 5-chloro-7-nitro-8-hydroxyquinaldine (1.0 eq) with an appropriate benzaldehyde derivative (1.2 eq) in acetic anhydride at 140°C for 4 hours.

-

Reduction: Dissolve the resulting (E)-2-styryl-5-chloro-7-nitroquinolin-8-ol in an ethanol/water mixture. Add sodium hydrosulfite ( Na2S2O4 ) portion-wise and reflux for 2 hours.

-

Validation Checkpoint 1: Confirm reduction via FT-IR by the appearance of primary amine N−H stretching bands at ~3300-3400 cm⁻¹ and the disappearance of the NO2 stretch at ~1530 cm⁻¹.

-

-

Sulfonylation: Dissolve the resulting 7-amino derivative in pyridine at 0°C. Add the target benzenesulfonyl chloride dropwise. Stir at room temperature overnight[5].

-

Purification: Pour into ice water, extract with dichloromethane, and purify via flash column chromatography.

-

Validation Checkpoint 2: HPLC purity must exceed >95% before proceeding to in vitro HIV-1 replication assays to ensure biological data is not skewed by trace impurities.

-

Quantitative Data Summaries

To benchmark the efficacy of these hybrids, the following tables summarize key biological evaluation metrics from recent literature.

Table 1: Carbonic Anhydrase Inhibition Profile of Selected Hybrids Data demonstrates the high selectivity of quinoline-sulfonamide hybrids for tumor-associated isoforms (IX/XII) over cytosolic isoforms (I/II).

| Compound Class / Linker | Modification | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

| Acetazolamide (AZA) | Standard Drug | 250 | 12 | 25 | 5.7 |

| Quinoline-Uracil (10l) | Uracil Linker | > 10,000 | > 10,000 | 140 | 190 |

| Schiff Base Hybrid (9c) | Imine Linker | > 10,000 | > 10,000 | < 100 | < 100 |

(Data synthesized from [7])

Table 2: Anti-HIV-1 Activity of Benzenesulfonamide Quinoline Derivatives Evaluating the inhibition of HIV-1 replication targeting the Rev protein.

| Compound | R-Group Substitution | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

| 6k | 3-F | 5.61 | > 100 | > 17.8 |

| 6m | 2-NO₂ | 8.74 | > 100 | > 11.4 |

| 6n | 3-NO₂ | 8.93 | > 100 | > 11.2 |

| 11l | Piperazinone moiety | 0.09 | 28.5 | 316.6 |

(Data synthesized from [3] and related application notes[5])

Conclusion

The benzenesulfonamide-quinoline hybrid scaffold is a highly versatile and privileged structure in rational drug design. By manipulating the linker (e.g., Schiff bases, styryl groups) and leveraging transition metal complexation, researchers can fine-tune the physicochemical properties of these molecules. This tuning directs the hybrids toward highly specific mechanisms of action—ranging from acoustic cavitation-driven antimicrobial complexes to highly selective inhibitors of tumor-associated carbonic anhydrases and viral RNA export proteins.

References

-

Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Heliyon (2023). URL:[Link]

-

Identification of benzenesulfonamide quinoline derivatives as potent HIV-1 replication inhibitors targeting Rev protein. Organic & Biomolecular Chemistry (2015). URL:[Link]

-

Schiff bases as linker in the development of quinoline-sulfonamide hybrids as selective cancer-associated carbonic anhydrase isoforms IX/XII inhibitors: A new regioisomerism tactic. Bioorganic Chemistry (2023). URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of benzenesulfonamide quinoline derivatives as potent HIV-1 replication inhibitors targeting Rev protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of benzenesulfonamide quinoline derivatives as potent HIV-1 replication inhibitors targeting Rev protein - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schiff bases as linker in the development of quinoline-sulfonamide hybrids as selective cancer-associated carbonic anhydrase isoforms IX/XII inhibitors: A new regioisomerism tactic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: Structure-Activity Relationship (SAR) and Pleiotropic Applications of 4-Methyl-N-quinolinyl-benzenesulfonamides

Executive Summary

The molecule 4-methyl-N-(quinolin-8-yl)benzenesulfonamide (also known as 8-p-tosylaminoquinoline or 8-TQ) represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. Characterized by a quinoline core linked to a tosyl group via a sulfonamide bridge, this architecture allows for precise geometric orientation and unique electronic properties. This whitepaper provides an in-depth technical analysis of its structure-activity relationship (SAR), detailing its mechanisms as an epigenetic modulator, an anti-inflammatory agent, and a transition metal chelator.

Molecular Architecture & Pharmacophore Mapping

The pharmacological versatility of 4-methyl-N-quinolinyl-benzenesulfonamides stems from three distinct structural domains, each contributing to target engagement and physicochemical properties.

Fig 1. Structural dissection of the 4-methyl-N-quinolinyl-benzenesulfonamide pharmacophore.

-

Region A (Quinoline Ring): The nitrogen at the 1-position is a strong hydrogen bond acceptor. When paired with the deprotonated sulfonamide nitrogen at the 8-position, it forms a highly stable 5-membered chelate ring, making it an exceptional ligand for transition metals (e.g., Cu, Ru, Ni) 1.

-

Region B (Sulfonamide Linker): The tetrahedral geometry of the sulfur atom dictates the dihedral angle between the quinoline and tosyl rings. The -NH- proton is mildly acidic and acts as a critical hydrogen bond donor. Alkylation of this nitrogen typically abolishes biological activity across multiple targets by removing this H-bond capability and introducing steric clashes.

-

Region C (Tosyl Group): The 4-methylbenzene moiety serves as a hydrophobic anchor. The para-methyl group fits optimally into deep, lipophilic enzymatic pockets. Modifying the electronic nature of this ring (e.g., via 4-nitro substitution) alters the pKa of the sulfonamide linker, directly impacting target affinity 1.

Primary Biological Targets & Mechanistic Insights

Epigenetic Modulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme overexpressed in various malignancies. N-(quinolin-8-yl)benzenesulfonamide derivatives have been identified as potent LSD1 inhibitors [[2]](). A major challenge in developing LSD1 inhibitors is achieving selectivity over Monoamine Oxidases (MAO-A and MAO-B), which share a homologous FAD-dependent catalytic domain. SAR studies reveal that the specific steric bulk of the tosyl group in the 8-TQ scaffold perfectly occupies the larger substrate-binding cleft of LSD1, while creating a severe steric clash in the narrower active sites of MAO-A/B, resulting in highly selective inhibition 2.

Inflammatory Signaling: NF-κB Suppression

High-throughput screening campaigns have identified the N-(quinolin-8-yl)benzenesulfonamide core as a potent down-regulator of the NF-κB signaling pathway 3. By inhibiting the translocation of NF-κB to the nucleus, these compounds suppress the transcription of pro-inflammatory cytokines. The intact sulfonamide -NH- is strictly required for this activity, suggesting a specific hydrogen-bonding interaction with upstream kinases (such as IKK).

Metallobiology and Anti-Parasitic Activity

Beyond direct protein inhibition, the bidentate chelating ability of the 8-aminoquinoline motif allows these compounds to form stable complexes with transition metals. This property has been exploited for the fluorometric microdetermination of cadmium 4 and the synthesis of copper/ruthenium complexes that act as chemical nucleases 1. Furthermore, 8-p-tosylaminoquinoline (MMV233495) has demonstrated significant anti-parasitic activity against Toxoplasma gondii and Leishmania species, likely by interfering with parasitic metal homeostasis or specific parasitic kinases 35.

Quantitative SAR Data Summary

| Structural Modification | Primary Target | Biological Effect | Mechanistic Rationale |

| Unmodified Scaffold (4-Methyl) | LSD1 | High Potency (IC₅₀ < 5 µM) | Optimal hydrophobic interactions within the substrate-binding cleft. |

| N-Methylation of Sulfonamide | NF-κB / Metals | Complete Loss of Activity | Eliminates the critical H-bond donor and prevents bidentate metal chelation. |

| 4-Nitro substitution (Tosyl ring) | Transition Metals | Altered Coordination | Electron-withdrawing group increases acidity of the sulfonamide NH, favoring deprotonation. |

| Bulky Aryl substitution | MAO-A / MAO-B | High LSD1 Selectivity | Steric clash in the narrower catalytic cavities of monoamine oxidases ensures specificity. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory counter-screens to eliminate false positives.

Protocol 1: In Vitro LSD1 Demethylase Activity & Selectivity Assay

Causality: LSD1 demethylates mono-/di-methylated histones, producing hydrogen peroxide (H₂O₂) as a byproduct. We utilize a peroxidase-coupled fluorometric assay to measure this H₂O₂. Self-Validation Mechanism: Compounds that inhibit the coupling enzyme (horseradish peroxidase) will appear as false-positive LSD1 inhibitors. A counter-screen using exogenous H₂O₂ without LSD1 is mandatory.

-

Enzyme Preparation: Dilute recombinant human LSD1 in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS). Note: CHAPS is used instead of Tween-20 to prevent compound aggregation without interfering with the FAD cofactor.

-

Compound Incubation: Pre-incubate 10 µL of the 4-methyl-N-quinolinyl-benzenesulfonamide derivative (dose-response, 1 nM to 100 µM) with 20 µL of LSD1 for 30 minutes at room temperature.

-

Reaction Initiation: Add 20 µL of substrate mix containing di-methylated histone H3K4 peptide (50 µM) and Amplex Red/HRP detection reagent.

-

Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

-

Orthogonal Validation: Run parallel assays replacing LSD1 with recombinant MAO-A and MAO-B to calculate the Selectivity Index (SI = IC₅₀ MAO / IC₅₀ LSD1).

Protocol 2: NF-κB Luciferase Reporter Assay with Cytotoxicity Counter-Screen

Causality: TNF-α stimulates the NF-κB pathway, driving the expression of a luciferase reporter gene. Self-Validation Mechanism: Cytotoxic compounds will cause cell death, leading to a drop in luciferase signal that mimics NF-κB inhibition. Multiplexing with an ATP-based viability assay (CellTiter-Glo) isolates true pathway inhibition from general toxicity.

Fig 2. Self-validating NF-κB reporter assay workflow with parallel cytotoxicity screening.

-

Cell Seeding: Plate HEK293 cells stably transfected with an NF-κB response element-driven luciferase reporter at 10,000 cells/well in a white, clear-bottom 96-well plate.

-

Compound Treatment: After 24 hours, treat cells with the sulfonamide compounds for 1 hour prior to stimulation.

-

Stimulation: Add recombinant human TNF-α (10 ng/mL) to all wells (except negative controls) and incubate for 6 hours.

-

Multiplex Readout:

-

Add ONE-Glo Luciferase Reagent to measure NF-κB-driven luminescence.

-

In a parallel replicate plate, add CellTiter-Glo Reagent to measure intracellular ATP (viability).

-

-

Data Analysis: Normalize the Luciferase signal to the Viability signal. A true hit must show >50% reduction in normalized luciferase with >90% retained viability.

References

-

Benchchem. N-(quinolin-8-yl)methanesulfonamide | RUO | Supplier. Benchchem. 6

-

Benchchem. N-(quinolin-8-yl)methanesulfonamide LSD1 Inhibition Data. Benchchem. 2

-

Da Silva et al. Synthesis and in vitro evaluation of leishmanicidal and trypanocidal activities of N-quinolin-8-yl-arylsulfonamides. Bioorganic & Medicinal Chemistry (Cited in WO2012110603A1). 3

-

Matveets et al. Fluorometric Analysis. Future4200. 4

-

ResearchGate. Synthesis and Electronic Properties of Transition Metal Complexes Containing Sulfonamidoquinoline Ligands. ResearchGate. 1

-

Santos et al. Anti-Toxoplasma gondii screening of MMV pandemic response box and evaluation of RWJ-67657 efficacy in chronically infected mice. PMC / NIH. 5

-

Xie et al. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NfkappaB activity. Bioorganic & Medicinal Chemistry Letters (Cited in WO2012110603A1). 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(quinolin-8-yl)methanesulfonamide | RUO | Supplier [benchchem.com]

- 3. WO2012110603A1 - Novel sulfonaminoquinoline hepcidin antagonists - Google Patents [patents.google.com]

- 4. future4200.com [future4200.com]

- 5. Anti-Toxoplasma gondii screening of MMV pandemic response box and evaluation of RWJ-67657 efficacy in chronically infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(quinolin-8-yl)methanesulfonamide | RUO | Supplier [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-methyl-N-(4-quinolinyl)benzenesulfonamide

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel sulfonamide derivative, 4-methyl-N-(4-quinolinyl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural elucidation.

Introduction

4-methyl-N-(4-quinolinyl)benzenesulfonamide is a molecule of significant interest, combining the structural motifs of a quinoline and a sulfonamide. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, notably in antimalarial drugs, while the sulfonamide group is a well-established pharmacophore with antibacterial properties.[1][2] The precise arrangement and interaction of these two moieties dictate the molecule's chemical behavior and biological activity. Therefore, unambiguous structural confirmation through a combination of spectroscopic methods is paramount. This guide will detail the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For 4-methyl-N-(4-quinolinyl)benzenesulfonamide, both ¹H and ¹³C NMR will provide a detailed map of the hydrogen and carbon framework, respectively.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by distinct signals corresponding to the protons of the p-toluenesulfonyl and quinoline ring systems. The chemical shifts (δ) are influenced by the electronic environment of each proton.[1] Aromatic protons, in particular, will resonate in the downfield region (typically δ 6.5-9.0 ppm) due to the deshielding effect of the ring currents.[1]

Table 1: Predicted ¹H NMR Data for 4-methyl-N-(4-quinolinyl)benzenesulfonamide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | d | 1H | H-2' | Deshielded by adjacent nitrogen in the quinoline ring. |

| ~8.2 | d | 1H | H-8' | Peri-position to the nitrogen, deshielded. |

| ~7.9 | d | 2H | H-2, H-6 | Ortho to the electron-withdrawing sulfonyl group. |

| ~7.7 | t | 1H | H-5' | Typical aromatic proton on the quinoline ring. |

| ~7.6 | t | 1H | H-7' | Typical aromatic proton on the quinoline ring. |

| ~7.4 | d | 2H | H-3, H-5 | Meta to the sulfonyl group. |

| ~7.3 | d | 1H | H-3' | Coupled to H-2'. |

| ~7.0 | d | 1H | H-6' | Typical aromatic proton on the quinoline ring. |

| ~10.5 | s (br) | 1H | -SO₂NH- | Exchangeable proton, chemical shift is concentration and solvent dependent.[4] |

| ~2.4 | s | 3H | -CH₃ | Protons of the methyl group on the benzenesulfonamide moiety. |

Note: Chemical shifts and coupling constants are predictive and can vary based on solvent and experimental conditions.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for 4-methyl-N-(4-quinolinyl)benzenesulfonamide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-4' | Attached to the nitrogen of the sulfonamide. |

| ~148.5 | C-8a' | Bridgehead carbon adjacent to nitrogen. |

| ~144.0 | C-4 | Carbon bearing the sulfonyl group. |

| ~142.0 | C-2' | Carbon adjacent to the quinoline nitrogen. |

| ~138.0 | C-1 | Carbon bearing the methyl group. |

| ~130.0 | C-3, C-5 | Aromatic carbons on the benzenesulfonamide ring. |

| ~129.5 | C-4a' | Bridgehead carbon. |

| ~128.0 | C-2, C-6 | Aromatic carbons on the benzenesulfonamide ring. |

| ~125.0 | C-5' | Aromatic carbon on the quinoline ring. |

| ~124.0 | C-7' | Aromatic carbon on the quinoline ring. |

| ~122.0 | C-6' | Aromatic carbon on the quinoline ring. |

| ~118.0 | C-3' | Aromatic carbon on the quinoline ring. |

| ~21.0 | -CH₃ | Methyl carbon. |

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]

-

Sample Preparation :

-

Dissolve 5-10 mg of 4-methyl-N-(4-quinolinyl)benzenesulfonamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][4] DMSO-d₆ is often a good choice for sulfonamides due to their solubility and the ability to observe the -NH proton.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneity.[3]

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

Data Acquisition :

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[5]

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire 8-16 scans for a good signal-to-noise ratio.[3]

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

A. Predicted IR Absorption Bands